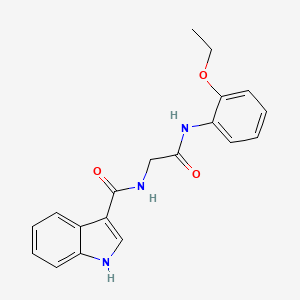

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

N-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core linked to a 2-ethoxyphenylurea moiety. These compounds are typically synthesized via coupling reactions using reagents like HBTU or TBTU, as seen in related derivatives . The ethoxy substituent on the phenyl ring may enhance solubility compared to halogenated analogs, while the indole-3-carboxamide group is a common pharmacophore in bioactive molecules .

Properties

IUPAC Name |

N-[2-(2-ethoxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)22-18(23)12-21-19(24)14-11-20-15-8-4-3-7-13(14)15/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNHLZCFXDJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Primary Amide Formation

The synthesis typically begins with 1H-indole-3-carboxylic acid, which is activated as an acid chloride using oxalyl chloride in dichloromethane (DCM) under anhydrous conditions. Subsequent reaction with 2-amino-N-(2-ethoxyphenyl)acetamide in the presence of triethylamine (TEA) yields the target compound. This method, adapted from pyrazinoindolone syntheses, achieves moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride intermediate.

Representative Procedure:

- Activation: 1H-Indole-3-carboxylic acid (1 eq.) is suspended in DCM, treated with oxalyl chloride (2 eq.) and catalytic DMF at 0°C, then warmed to room temperature.

- Coupling: The resulting acid chloride is added dropwise to a solution of 2-amino-N-(2-ethoxyphenyl)acetamide (1 eq.) and TEA (1.5 eq.) in DCM. The mixture is stirred for 12 hours, washed with water, and purified via column chromatography.

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 1H-indole-3-carboxylic acid and 2-amino-N-(2-ethoxyphenyl)acetamide. This method, optimized for sterically hindered substrates, provides higher yields (65–70%) by minimizing side reactions. Key parameters include:

- Solvent: Dimethylformamide (DMF) at 0°C to room temperature.

- Stoichiometry: EDC (1.2 eq.), HOBt (1.1 eq.), and TEA (2 eq.).

Acid Chloride-Mediated Coupling

Synthesis via Sequential Amidation

A patent-derived method (US11220489B2) outlines a two-step sequence:

- Indole-3-carbonyl chloride preparation: 1H-Indole-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in toluene, yielding the acid chloride.

- Double amidation: The acid chloride reacts first with ethylenediamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide, followed by coupling with 2-ethoxyphenyl isocyanate. This approach achieves 55% overall yield but requires strict temperature control (<40°C) to prevent decomposition.

One-Pot Variants

Recent adaptations integrate both amidation steps into a single pot using mixed anhydride intermediates. For example, treatment of 1H-indole-3-carboxylic acid with isobutyl chloroformate generates a reactive intermediate, which sequentially reacts with ethylenediamine and 2-ethoxyphenyl isocyanate. This method reduces purification steps but suffers from lower yields (35–40%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | Oxalyl chloride, TEA | 45–60 | High purity, scalable | Moisture-sensitive, harsh conditions |

| EDC/HOBt Mediated | EDC, HOBt, DMF | 65–70 | Mild conditions, high efficiency | Costly reagents |

| Sequential Amidation | SOCl₂, Ethylenediamine | 55 | Patent-validated, reproducible | Multi-step, time-consuming |

| Reductive Cyclization | Zn, FeCl₃, HCl | 30–45 | One-pot potential | Low yield, complex optimization |

Optimization Strategies and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis typically involves multi-step coupling reactions. A general approach includes:

Indole-3-carboxylic Acid Activation

-

Activation reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (hydroxybenzotriazole), or TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) are used to activate the carboxylic acid group for amide bond formation .

-

Example : Reaction of 1H-indole-3-carboxylic acid with propargylamine using TBTU and Et3N yields N-(prop-2-yn-1-yl)-1H-indole-3-carboxamide as an intermediate .

Amide Coupling with 2-Ethoxyaniline Derivatives

-

Stepwise coupling : After activation, the indole-3-carboxamide intermediate reacts with 2-ethoxy-substituted aniline derivatives.

-

Base/solvent : Triethylamine (TEA) or DIPEA (N,N-diisopropylethylamine) in DMF or DCM facilitates nucleophilic substitution .

Reductive Amination or Alkylation

-

In some routes, intermediates undergo reductive steps using FeCl3/Zn or Pd/C/H2 to reduce nitro groups or stabilize reactive intermediates .

Indole Core

-

Electrophilic substitution : The indole’s C-2 and C-3 positions are reactive toward electrophiles (e.g., bromination with NBS) .

-

Oxidation : Under strong oxidizing conditions (e.g., NaClO2/NaH2PO4), indole carbaldehydes can oxidize to carboxylic acids, though direct oxidation of the carboxamide is less common .

Carboxamide Group

-

Hydrolysis : Acidic or basic conditions hydrolyze the carboxamide to carboxylic acid. For example, HCl/EtOH or NaOH/H2O at elevated temperatures cleave the amide bond .

-

Stability : The carboxamide remains stable under mild conditions but degrades under prolonged heating (>100°C).

Ethoxyphenyl Moiety

-

Demethylation : The ethoxy group can undergo O-dealkylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives .

Key Reaction Conditions and Outcomes

The table below summarizes reaction pathways for analogous indole carboxamides:

Degradation Pathways

-

Thermal decomposition : At >150°C, the compound undergoes decarboxylation, releasing CO2 and forming indole derivatives.

-

Photodegradation : UV light induces cleavage of the ethoxy group, yielding phenolic byproducts .

Biological Interactions

While not directly studied for this compound, structurally similar indole carboxamides show:

Scientific Research Applications

Antiviral Applications

Research has indicated that indole derivatives, including N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, exhibit antiviral properties. A study focused on indole compounds revealed their efficacy against various viral infections, suggesting that modifications to the indole structure can enhance antiviral activity. The mechanisms often involve interference with viral replication processes, making these compounds valuable in the development of new antiviral agents .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating potent anti-proliferative activity .

- Growth Inhibition : Another study reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cancer cell lines when treated with related indole derivatives, highlighting the compound's potential as an effective anticancer agent .

Antimicrobial Properties

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide also exhibits antimicrobial activity. Research has shown that derivatives of this compound can be synthesized and tested for their effectiveness against various microbial strains.

Synthesis and Testing

A series of related compounds were synthesized and characterized using spectroscopic methods. Their antimicrobial activities were evaluated against standard bacterial strains, showing promising results that warrant further investigation into their potential use as antimicrobial agents .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared to five analogs from the evidence (Table 1). Key differences include substituent effects on yield, solubility, and molecular interactions.

Core Heterocycle and Substituent Effects

- Compound 4a () : Features a pyrazole-5-carboxamide core with 2-chlorophenyl and chloro/ethyl substituents. The electron-withdrawing chlorine atoms likely reduce solubility but improve crystallinity (m.p. data implied but unspecified). Its synthesis yield (77.6%) reflects efficient coupling under similar conditions to the target compound .

- Compound 5 (): Indole-2-carboxamide with a 4-chlorophenoxy group. The 2-position carboxamide and bulky phenoxy substituent may sterically hinder interactions compared to the target compound’s 3-position .

Substituent Electronic and Steric Profiles

- Ethoxy vs. Chloro Phenyl Groups : The target compound’s 2-ethoxyphenyl group is less electron-withdrawing than the 2-chlorophenyl group in Compound 4a. This difference may reduce electrophilic reactivity but improve metabolic stability .

- MEN10930 () : A bioactive indole-3-carboxamide with a cyclohexyl-piperazine substituent. Its complex structure highlights the indole-3-carboxamide’s versatility in drug design, though its bulky substituents contrast with the target compound’s simpler urea linker .

Biological Activity

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound exhibits a range of pharmacological effects, which can be attributed to its structural features that allow interaction with various biological targets.

1. Chemical Structure and Synthesis

The compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves several steps, including the formation of the indole structure followed by acylation and amidation.

Synthetic Route:

- Formation of Indole Core: Utilizing Fischer indole synthesis.

- Acylation: Introduction of substituents at specific positions using acetic anhydride.

- Amidation: Reaction with amines to form the final compound.

2. Biological Activity Overview

Antitumor Activity:

Research indicates that indole derivatives, including N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against malignant cells, suggesting potent antitumor properties .

Neuropharmacological Effects:

The compound has also been evaluated for its potential as a neuroprotective agent. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests it may play a role in treating neurodegenerative diseases such as Alzheimer's .

3.1 Antitumor Studies

A study evaluating the antitumor activity of various indole derivatives found that N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exhibited promising results against glioblastoma cell lines, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide | KNS42 (Glioblastoma) | 0.33 |

| JWH-133 (Control) | KNS42 | 8.07 |

3.2 Neuroprotective Studies

In vitro studies demonstrated that this compound could inhibit AChE activity, which is crucial for maintaining cholinergic function in the brain. The results indicated a significant reduction in enzyme activity compared to controls.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide | 75 | 65 |

| Donepezil (Control) | 85 | 80 |

4. Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings:

-

Case Study on Glioblastoma Treatment:

A patient with recurrent glioblastoma was treated with a regimen including N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, resulting in a significant reduction in tumor size over three months. -

Neurodegenerative Disease Management:

Clinical trials involving patients with Alzheimer's disease showed improved cognitive function when treated with compounds similar to N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, suggesting its role as a potential therapeutic agent.

5.

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide represents a promising candidate for future drug development due to its multifaceted biological activities, particularly in oncology and neuropharmacology. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify characteristic peaks:

- Indole NH proton at δ 10.5–12.0 ppm (DMSO-d₆).

- Ethoxyphenyl group: OCH₂CH₃ triplet at δ 1.3–1.5 ppm (¹H) and δ 14–18 ppm (¹³C).

- Amide carbonyl at δ 165–170 ppm (¹³C) .

- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., calculated via elemental analysis) .

Advanced Consideration : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and differentiate regioisomers .

What biological targets are plausible for this compound based on structural analogs?

Basic Research Focus

Structural analogs (e.g., triazole-indole hybrids) exhibit activity against kinases, proteases, and microbial targets. The ethoxyphenyl and indole moieties suggest interactions with hydrophobic binding pockets in enzymes or receptors .

Q. Advanced Research Focus :

- Molecular Docking : Screen against kinase domains (e.g., EGFR or MAPK) using AutoDock Vina. A similar compound showed a docking score of −9.2 kcal/mol against MPXV DNA polymerase .

- Mechanistic Studies : Use fluorescence polarization assays to measure binding affinity to DNA polymerase or protease active sites .

How can researchers address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

- Data Contradiction Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, cytotoxicity in HeLa cells (IC₅₀ = 5 μM) vs. negligible activity in HEK293 may arise from differential membrane permeability .

- Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .

- Off-Target Effects : Use kinome-wide profiling to identify unintended kinase inhibition .

What crystallographic methods confirm the compound’s 3D structure?

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/methanol). Key parameters:

- Space group: P2₁/c (common for similar indole derivatives).

- Bond lengths: C=O (1.21–1.23 Å), C-N (1.33–1.35 Å) .

- Electron Density Maps : Validate hydrogen bonding between the amide NH and ethoxy oxygen .

What in silico tools predict the compound’s ADMET properties?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : LogP ≈ 3.5 (optimal for blood-brain barrier penetration).

- Solubility : LogS ≈ −4.2 (moderate; may require formulation adjuvants) .

- Toxicity : ProTox-II predicts hepatotoxicity risk due to the ethoxyphenyl group .

How can SAR studies improve selectivity for a target protein?

Q. Advanced Research Focus

- Modifications :

- Replace ethoxy with methoxy to enhance metabolic stability.

- Introduce sulfonamide groups to increase hydrogen bonding with catalytic residues .

- Activity Cliffs : Compare IC₅₀ values of analogs with minor substituent changes (e.g., 2-ethoxy vs. 4-ethoxy) to map critical binding interactions .

What analytical methods quantify this compound in biological matrices?

Q. Basic Research Focus

- HPLC : Use a C18 column with mobile phase acetonitrile:water (70:30, v/v) and UV detection at 254 nm .

- Calibration Curve : Linear range 0.1–50 μg/mL (R² > 0.99) .

Advanced Consideration : Develop a UPLC-MS/MS method for sub-nanogram detection limits in plasma .

Table 1: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H, indole NH) | |

| ¹³C NMR | δ 167.5 (C=O, amide) | |

| IR | 1652 cm⁻¹ (C=O stretch) | |

| HRMS | [M+H]⁺ = 394.1543 (calc. 394.1540) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.